L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine
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Overview
Description
L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine is a peptide compound composed of four amino acids: proline, isoleucine, glutamine, and alanine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like DCC or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medical research.
Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective properties and potential in treating neurodegenerative diseases.
Uniqueness
L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
798541-07-8 |
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Molecular Formula |
C19H33N5O6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H33N5O6/c1-4-10(2)15(24-16(26)12-6-5-9-21-12)18(28)23-13(7-8-14(20)25)17(27)22-11(3)19(29)30/h10-13,15,21H,4-9H2,1-3H3,(H2,20,25)(H,22,27)(H,23,28)(H,24,26)(H,29,30)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
QELFHZWDCDOVMQ-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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